molecular formula C8H9BrFNO2S B7975655 N-(3-BRomo-4-fluorophenyl)ethanesulfonamide

N-(3-BRomo-4-fluorophenyl)ethanesulfonamide

Cat. No.: B7975655
M. Wt: 282.13 g/mol
InChI Key: XCINNBCKEZQNRJ-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-fluorophenyl)ethanesulfonamide is a chemical compound with the molecular formula C8H9BrFNO2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of N-(3-Bromo-4-fluorophenyl)ethanesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromo-4-fluoroaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-(3-Bromo-4-fluorophenyl)ethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, it can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Amidation and Esterification: The sulfonamide group can react with various reagents to form amides and esters. These reactions are typically carried out using reagents such as acyl chlorides or anhydrides.

Scientific Research Applications

N-(3-Bromo-4-fluorophenyl)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties. It is used in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical structure makes it a candidate for drug development.

    Industry: It is used in the production of various industrial chemicals and materials. Its stability and reactivity make it suitable for use in different industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-fluorophenyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or antifungal activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(3-Bromo-4-fluorophenyl)ethanesulfonamide can be compared with other similar compounds, such as:

    N-(3-Bromo-4-chlorophenyl)ethanesulfonamide: This compound has a chlorine substituent instead of a fluorine, which can affect its reactivity and biological activity.

    N-(3-Fluoro-4-bromophenyl)ethanesulfonamide: The position of the bromo and fluoro groups is reversed, which can lead to different chemical properties.

    N-(3-Bromo-4-methylphenyl)ethanesulfonamide: The presence of a methyl group instead of a fluoro group can significantly alter the compound’s properties.

This compound stands out due to its unique combination of bromo and fluoro substituents, which impart distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-bromo-4-fluorophenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2S/c1-2-14(12,13)11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCINNBCKEZQNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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